molecular formula C12H10N6S3 B4629309 10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol

10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol

Cat. No. B4629309
M. Wt: 334.5 g/mol
InChI Key: VZXKORSAFKZHOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrobenzothieno and triazolopyrimidine derivatives, including structures similar to the compound , has been reported in the scientific literature. These syntheses involve multiple steps, including the use of hydrazones and microwave-assisted techniques, highlighting the complexity and the diverse approaches for constructing such molecules (Soliman et al., 2009); (Gaonkar et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, indicating the presence of complex heterocyclic frameworks. These structures are significant for their potential biological activities and serve as a basis for further modifications and analysis (Botros et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclizations, substitutions, and oxidative conditions leading to the formation of novel derivatives. Such reactions underline the reactivity and versatility of the thieno and triazolopyrimidine cores in synthetic chemistry (Son & Song, 2010); (Pfeiffer et al., 2009).

Scientific Research Applications

Synthesis and Antimicrobial Potential

Research has focused on synthesizing various derivatives of tetrahydrobenzothienotriazolopyrimidine for their potential antimicrobial properties. One study synthesized five series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives. Preliminary antimicrobial testing showed specific compounds exhibiting significant activity against Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa, although no significant activity was observed against Escherichia coli (Soliman et al., 2009).

Crystal and Molecular Structures

Another aspect of research on tetrahydrobenzothienopyrimidine derivatives involves their synthesis and analysis of crystal and molecular structures. The synthesis of these derivatives, including the impact of substituents and polycyclic structure on the aromaticity of the fused heterocyclic rings, has been detailed. The study highlights the molecule's planarity except for the tetrahydrobenzene part and discusses intermolecular interactions (Gajda et al., 2015).

Cytotoxicity and Anticancer Activity

A series of 4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines were synthesized, motivated by the anticancer activity of thieno[2,3-d]pyrimidines and triazolothienopyrimidines. Evaluation of cytotoxic activity against human cancer cell lines revealed promising results, with certain compounds showing significant potency, suggesting the potential for development into anticancer agents (Botros et al., 2017).

Antiviral Agents

Investigation into novel benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffold derived compounds revealed anti-HIV activity. The modification of the scaffold by introducing a hydrophobic aryl substituent enhanced the anti-HIV activity, identifying more potent analogs and demonstrating the compounds' effect at the early stage of viral infection (Okazaki et al., 2015).

properties

IUPAC Name

19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6S3/c19-11-15-13-8-7-5-3-1-2-4-6(5)21-9(7)18-10(17(8)11)14-16-12(18)20/h1-4H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKORSAFKZHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NNC5=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol
Reactant of Route 2
Reactant of Route 2
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol
Reactant of Route 3
Reactant of Route 3
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol
Reactant of Route 4
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol
Reactant of Route 5
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol
Reactant of Route 6
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol

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